5-Bromo-2,3-dichlorobenzaldehyde

Overview

Description

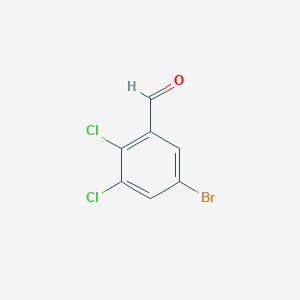

5-Bromo-2,3-dichlorobenzaldehyde is a chemical compound with the molecular formula C7H3BrCl2O . It is used as an intermediate in organic syntheses .

Molecular Structure Analysis

The molecular structure of 5-Bromo-2,3-dichlorobenzaldehyde consists of a benzene ring substituted with bromine, chlorine, and an aldehyde group . The exact positions of these substituents on the benzene ring define the compound .Physical And Chemical Properties Analysis

5-Bromo-2,3-dichlorobenzaldehyde appears as a white crystalline powder . It has a molecular weight of 253.908 Da .Scientific Research Applications

Preparation of Heteroditopic Ligands for Metal Salts : A study by Wang et al. (2006) described the one-pot bromo- and chloro-methylation of various 5-substituted salicylaldehydes, including 5-Bromo-2,3-dichlorobenzaldehyde. This process is a convenient method for attaching functional arms to salicylaldehydes for applications in organic and coordination chemistry, particularly in the synthesis of piperazine-containing heteroditopic ligands as receptors for metal salts (Wang et al., 2006).

Migration of Halogen Atoms in Halogeno-Derivatives : Hertog and Schogt (2010) investigated the chlorination of 3-bromo-2,4-dihydroxypyridine, leading to the formation of 5-bromo-3-chloro-2,4-dihydroxypyridine. This study highlights the potential for halogen atom migration in halogeno-derivatives, which can be essential in the synthesis of complex organic compounds (Hertog & Schogt, 2010).

Catalyzed Amination of Polyhalopyridines : Ji, Li, and Bunnelle (2003) demonstrated the selective amination of 5-bromo-2-chloropyridine, catalyzed by a palladium-Xantphos complex. This process predominantly yields 5-amino-2-chloropyridine, showcasing the chemical's utility in specialized organic synthesis processes (Ji, Li, & Bunnelle, 2003).

Synthesis of Metal-Complexing Molecular Rods : Research by Schwab, Fleischer, and Michl (2002) involved the efficient synthesis of 5-brominated and 5,5'-dibrominated 2,2'-bipyridines and 2,2'-bipyrimidines, useful for preparing metal-complexing molecular rods. This work highlights the role of 5-Bromo-2,3-dichlorobenzaldehyde in advanced material science and coordination chemistry (Schwab, Fleischer, & Michl, 2002).

Detection of DNA Synthesis in Cell Cycle Profiling : Ligasová et al. (2017) presented a method for detecting replicational activity in cells using 5-bromo-2′-deoxyuridine, a compound related to 5-Bromo-2,3-dichlorobenzaldehyde. This approach is optimized for minimal impact on cellular structures and is applicable in both formaldehyde- and ethanol-fixed cells (Ligasová, Konečný, Frydrych, & Koberna, 2017).

Safety and Hazards

properties

IUPAC Name |

5-bromo-2,3-dichlorobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrCl2O/c8-5-1-4(3-11)7(10)6(9)2-5/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPOHXHVHFHRLME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1C=O)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrCl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.90 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(2,3-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B1379818.png)

![(3E)-4-[2-Bromo-6-(trifluoromethoxy)phenyl]but-3-en-2-one](/img/structure/B1379821.png)

![2-(Tert-butoxycarbonyl)-2-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B1379825.png)

![[2-(Biphenyl-4-yloxy)-1-cyclopropylethyl]-amine hydrochloride](/img/structure/B1379834.png)